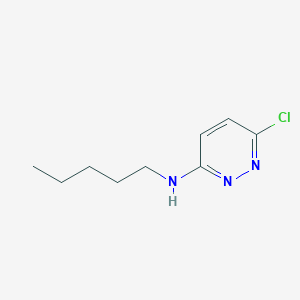

6-Chloro-N-pentylpyridazin-3-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antifungal Applications

6-Chloro-N-pentylpyridazin-3-amine: has been studied for its potential as an antifungal agent. Derivatives of pyridazine, which include this compound, have shown good antifungal activities against various pathogens . This makes it a candidate for developing new antifungal drugs that could be used to treat infections in humans or to protect crops from fungal diseases in agriculture.

Therapeutic Applications

In the medical field, 6-Chloro-N-pentylpyridazin-3-amine is gaining attention for its potential therapeutic applications. While specific details on its role in therapy are not extensively documented, compounds in the pyridazine family are known for their bioactivity, which suggests possible uses in drug development and treatment strategies.

Industrial Uses

The compound’s potential industrial applications are also noteworthy. While the exact uses are not detailed in the available literature, its chemical structure suggests it could be useful in various chemical processes or as an intermediate in the synthesis of more complex molecules .

Agricultural Science

In agricultural science, 6-Chloro-N-pentylpyridazin-3-amine could be utilized as a plant growth regulator or as a component in crop protection agents. Its antifungal properties, as mentioned earlier, could be particularly beneficial in developing fungicides to safeguard crops .

Environmental Applications

The environmental applications of 6-Chloro-N-pentylpyridazin-3-amine are not explicitly outlined in the current literature. However, given its potential use in agriculture and industry, it could play a role in environmental management practices, possibly in the remediation of contaminated sites or in the development of environmentally friendly pesticides .

Biochemistry Research

In biochemistry research, this compound could be used in the study of enzyme inhibition or receptor binding due to its structural properties. It may serve as a useful tool in understanding biochemical pathways and molecular interactions .

Material Science

While 6-Chloro-N-pentylpyridazin-3-amine itself may not have direct applications in material science, related pyridazine derivatives could influence the development of new materials. For instance, they could be used in the creation of novel polymers with specific properties or in the design of functional materials for electronics or photonics .

Synthesis of Dendrimers

The compound could also be involved in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules used in various applications, including drug delivery systems, diagnostics, and nanotechnology. The reactivity of 6-Chloro-N-pentylpyridazin-3-amine could make it a valuable building block in constructing these complex structures .

Mécanisme D'action

Target of Action

The primary targets of 6-Chloro-N-pentylpyridazin-3-amine are currently unknown. This compound is a relatively new entity and research into its specific targets is still ongoing .

Pharmacokinetics

The pharmacokinetic properties of 6-Chloro-N-pentylpyridazin-3-amine The compound has a molecular weight of 199.68 , which may influence its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of 6-Chloro-N-pentylpyridazin-3-amine are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will likely become available .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Chloro-N-pentylpyridazin-3-amine Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Propriétés

IUPAC Name |

6-chloro-N-pentylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-2-3-4-7-11-9-6-5-8(10)12-13-9/h5-6H,2-4,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFGMCLSYOTWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561218 | |

| Record name | 6-Chloro-N-pentylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-pentylpyridazin-3-amine | |

CAS RN |

941294-42-4 | |

| Record name | 6-Chloro-N-pentyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-pentylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

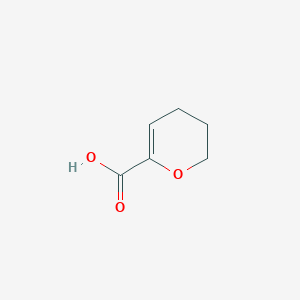

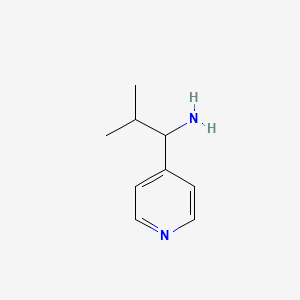

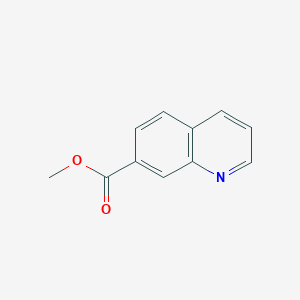

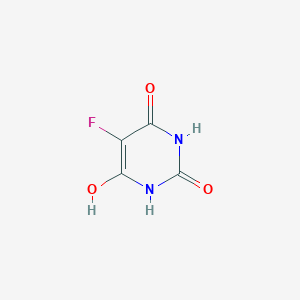

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)